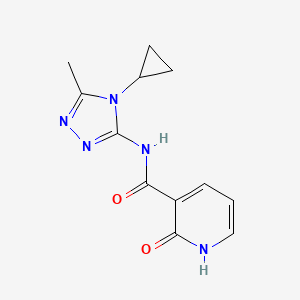
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. The compound is a derivative of oxadiazole, a heterocyclic organic compound that has been extensively studied for its diverse biological activities.
Mécanisme D'action
The exact mechanism of action of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that the compound may act by modulating the activity of certain enzymes and receptors in the body. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have reported that 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole exhibits various biochemical and physiological effects. For example, it has been reported to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, it has been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). The compound has also been reported to exhibit antinociceptive effects, reducing pain sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities. The compound exhibits various properties that make it a potential therapeutic agent for various diseases. Additionally, the synthesis method for the compound is relatively simple and yields a high purity and yield of the product. However, one limitation of using the compound in lab experiments is its potential toxicity. Studies have reported that the compound may exhibit toxic effects at high doses, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole. One potential direction is the further investigation of its potential as an anticancer agent. Studies have reported that the compound exhibits promising anticancer activity, and further research may lead to the development of novel cancer therapies. Additionally, the compound's potential as a neuroprotective agent has been suggested, and further studies may elucidate its mechanism of action and potential therapeutic applications in neurological diseases. Finally, the compound's potential as an anti-inflammatory agent warrants further investigation, as it may have potential therapeutic applications in various inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole involves the reaction of 2-(1-methylimidazol-2-yl)acetic acid with 1-phenylbutan-2-ol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with hydrazine hydrate to yield the final product. This method has been reported to yield a high purity and yield of the compound.
Applications De Recherche Scientifique
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole has been studied for its potential as a therapeutic agent in various scientific research studies. The compound has been reported to exhibit anticonvulsant, anti-inflammatory, and analgesic properties. Additionally, it has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
3-(1-methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O/c1-3-13(11-12-7-5-4-6-8-12)16-18-14(19-21-16)15-17-9-10-20(15)2/h4-10,13H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAKQCZEAGKDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1)C2=NC(=NO2)C3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylimidazol-2-yl)-5-(1-phenylbutan-2-yl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-5-[[5-phenyl-1-(2,2,2-trifluoroethyl)imidazol-2-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7438260.png)
![6-[[2-[(2-Chlorophenyl)methyl]pyrrolidine-1-carbonyl]amino]pyridine-2-carboxamide](/img/structure/B7438266.png)

![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)
![4-(2-methoxyethyl)-N-[phenyl(1H-1,2,4-triazol-5-yl)methyl]pyridin-2-amine](/img/structure/B7438303.png)
![1-[(4-Fluorophenyl)methyl]-3-(5-fluoropyridin-2-yl)urea](/img/structure/B7438310.png)

![3-(1H-pyrazol-5-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B7438343.png)
![[3-[2,3-dihydro-1H-inden-2-yl-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol](/img/structure/B7438351.png)
![2-[2-(6-bromo-1H-indol-3-yl)acetyl]-2,7-diazaspiro[4.4]nonan-8-one](/img/structure/B7438354.png)
![1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7438359.png)

![1-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea](/img/structure/B7438368.png)